molecular formula C20H19N3O4S B5031016 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine

1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine

Cat. No. B5031016
M. Wt: 397.4 g/mol
InChI Key: UFHCEZWFXJZECH-UHFFFAOYSA-N
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Description

1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine, commonly known as N-(2-naphthylsulfonyl)-4-nitrophenyl-piperazine (NS7601), is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NS7601 is a potent and selective inhibitor of protein kinase C (PKC), a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis.

Scientific Research Applications

1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and cardiovascular diseases. In cancer research, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells by suppressing the PKC signaling pathway. In neurological disorders, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular diseases, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to reduce the damage caused by ischemia-reperfusion injury in the heart.

Mechanism of Action

1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine acts as a selective inhibitor of PKC, a family of enzymes that play crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by the binding of diacylglycerol (DAG) and calcium ions, leading to the phosphorylation of various proteins and the activation of downstream signaling pathways. 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine inhibits the activation of PKC by binding to the regulatory domain of the enzyme, preventing the binding of DAG and calcium ions.
Biochemical and Physiological Effects:
1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurons, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine improves cognitive function and memory by enhancing synaptic plasticity and reducing neuroinflammation. In the heart, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine reduces the damage caused by ischemia-reperfusion injury by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has several advantages and limitations for lab experiments. One of the advantages is its high selectivity for PKC, which allows for the specific inhibition of this enzyme without affecting other signaling pathways. Another advantage is its ability to penetrate the blood-brain barrier, making it a promising candidate for the treatment of neurological disorders. However, one of the limitations is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics in vivo.

Future Directions

There are several future directions for research on 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine. One direction is to further investigate its potential therapeutic applications in different diseases, including cancer, neurological disorders, and cardiovascular diseases. Another direction is to explore the structure-activity relationship of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine and develop more potent and selective inhibitors of PKC. Additionally, the development of novel drug delivery systems for 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine may overcome its low solubility and improve its pharmacokinetics in vivo.
Conclusion:
In conclusion, 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine is a potent and selective inhibitor of PKC with potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of PKC activation by binding to the regulatory domain of the enzyme. 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine has various biochemical and physiological effects in different cell types and tissues, and its advantages and limitations for lab experiments should be carefully considered. Future research on 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine may lead to the development of novel therapeutic agents for the treatment of different diseases.

Synthesis Methods

1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine can be synthesized by the reaction of 4-nitrophenylpiperazine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 1-(2-naphthylsulfonyl)-4-(4-nitrophenyl)piperazine as a yellow crystalline solid with a high purity.

properties

IUPAC Name

1-naphthalen-2-ylsulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c24-23(25)19-8-6-18(7-9-19)21-11-13-22(14-12-21)28(26,27)20-10-5-16-3-1-2-4-17(16)15-20/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHCEZWFXJZECH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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